N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide
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Overview
Description
N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a cyclohexyl and an ethyl group attached to the nitrogen atom, along with two methoxy groups at the 2 and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with N-cyclohexyl-N-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-cyclohexyl-N-ethyl-2,6-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anti-inflammatory effects, it might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives such as:
- N-cyclohexyl-N-methyl-2,6-dimethoxybenzamide
- N-cyclohexyl-N-ethyl-3,5-dimethoxybenzamide
- N-cyclohexyl-N-ethyl-2,4-dimethoxybenzamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. The presence and position of methoxy groups on the benzene ring can significantly influence the compound’s overall behavior and applications.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H25NO3/c1-4-18(13-9-6-5-7-10-13)17(19)16-14(20-2)11-8-12-15(16)21-3/h8,11-13H,4-7,9-10H2,1-3H3 |
InChI Key |
LPVNSDHDUHVEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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